molecular formula C17H15ClN2O2 B11700544 (E)-N'-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide

(E)-N'-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide

Cat. No.: B11700544
M. Wt: 314.8 g/mol
InChI Key: JTCDYANDPWGJRF-DHZHZOJOSA-N
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Description

(E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide is an organic compound that features a hydrazide functional group attached to a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide typically involves the reaction of 4-chlorocinnamic acid with 2-methylbenzohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, (E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers can enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of specific signaling cascades that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Dimethomorph: (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine

    Difenoconazole: A triazole fungicide with a similar chlorophenyl group.

Uniqueness

(E)-N’-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide is unique due to its specific hydrazide functional group and the presence of both chlorophenyl and methylbenzene moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C17H15ClN2O2/c1-12-4-2-3-5-15(12)17(22)20-19-16(21)11-8-13-6-9-14(18)10-7-13/h2-11H,1H3,(H,19,21)(H,20,22)/b11-8+

InChI Key

JTCDYANDPWGJRF-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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